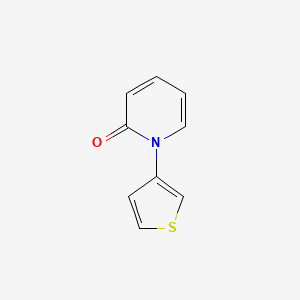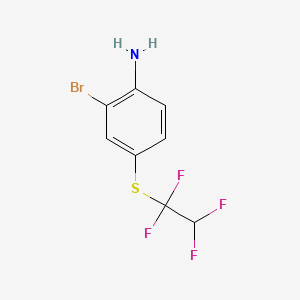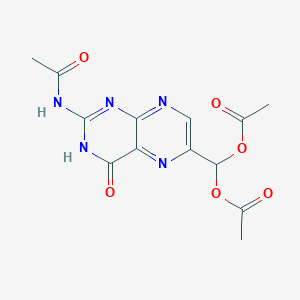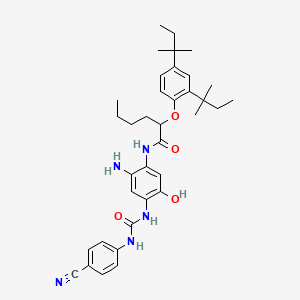silane CAS No. 95097-52-2](/img/structure/B14343692.png)
[2-(Cyclohex-1-en-1-yl)ethyl](trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohex-1-en-1-yl)ethylsilane: is an organosilicon compound characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further bonded to a trimethoxysilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)ethylsilane typically involves the reaction of cyclohexene with an appropriate ethylating agent, followed by the introduction of the trimethoxysilane group. One common method involves the use of a Grignard reagent, where cyclohexene is first converted to a cyclohexylmagnesium bromide intermediate. This intermediate is then reacted with ethyl bromide to form the desired ethylated product. Finally, the trimethoxysilane group is introduced through a hydrosilylation reaction using trimethoxysilane and a suitable catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
Industrial production of 2-(Cyclohex-1-en-1-yl)ethylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethylsilane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group, often using hydrogenation catalysts like palladium on carbon.
Substitution: The trimethoxysilane group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles like sodium iodide (NaI) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Cyclohex-1-en-1-yl)ethylsilane: finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Medicine: Investigated for its role in drug delivery systems and as a component in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylsilane involves its ability to undergo various chemical transformations, which are facilitated by the reactive trimethoxysilane group. This group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions are crucial in applications such as surface modification and the formation of cross-linked polymer networks .
Comparaison Avec Des Composés Similaires
2-(Cyclohex-1-en-1-yl)ethylsilane: can be compared with other similar compounds, such as:
2-(Cyclohex-1-en-1-yl)ethylsilane: Similar structure but with triethoxy groups instead of trimethoxy, leading to different reactivity and applications.
Cyclohexenylmethylsilane: Lacks the ethyl chain, resulting in different chemical properties and uses.
Cyclohexyltrimethoxysilane: Contains a cyclohexyl group instead of a cyclohexenyl group, affecting its reactivity in certain reactions.
These comparisons highlight the unique features of 2-(Cyclohex-1-en-1-yl)ethylsilane , such as its specific reactivity and versatility in various applications.
Propriétés
Numéro CAS |
95097-52-2 |
|---|---|
Formule moléculaire |
C11H22O3Si |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
Clé InChI |
HXSQYLVIFHUAEI-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC1=CCCCC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)


![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)

![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)







![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
